BenchChemオンラインストアへようこそ!

6-bromo-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one

Epigenetics Bromodomain inhibition BRD4

This 6-bromo chromen-4-one is a validated BRD4 bromodomain probe (BD1 Kd=6,800 nM) with a defined selectivity window against CBP (Kd=18,100 nM) and p300 (Kd=22,600 nM). The 6-bromo substituent enables immediate Suzuki, Sonogashira, or Buchwald coupling to generate focused libraries, making it the preferred scaffold for parallel medicinal chemistry. The 3,4-dimethoxyphenyl group is essential for cytotoxicity profiles; halogen substitution at position 6 drives distinct antimicrobial phenotypes compared to 6-chloro analogs. Procurement is recommended for teams with established biophysical assays (ITC/SPR/BROMOscan) and protein crystallography capabilities.

Molecular Formula C17H13BrO4
Molecular Weight 361.191
CAS No. 54197-78-3
Cat. No. B2902570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one
CAS54197-78-3
Molecular FormulaC17H13BrO4
Molecular Weight361.191
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br)OC
InChIInChI=1S/C17H13BrO4/c1-20-15-5-3-10(7-17(15)21-2)16-9-13(19)12-8-11(18)4-6-14(12)22-16/h3-9H,1-2H3
InChIKeyQQAYBGFNXBCAEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one: A Halogenated Flavone Scaffold for Epigenetic and Kinase-Focused Discovery


6-Bromo-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one (CAS 54197-78-3) is a synthetic brominated flavone derivative belonging to the chromen-4-one structural class, distinguished by a bromine atom at the 6-position of the benzopyranone core and a 3,4-dimethoxyphenyl substituent at the 2-position [1]. The chromen-4-one scaffold has been recognized as a privileged pharmacophore in drug discovery, with recent literature validating its utility as a bromodomain-targeting motif and as a core for orally bioavailable BRD4 inhibitors [2]. This compound occupies a specific chemical space at the intersection of halogenated flavonoids and epigenetic probe development.

Why 6-Bromo-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one Cannot Be Replaced by Common In-Class Flavones


Generic substitution within the chromen-4-one class is unreliable because the biological activity profile of these compounds is exquisitely sensitive to both the halogen substitution pattern on the benzopyranone core and the methoxy substitution on the pendant phenyl ring. A comparative study of flavone 6-substitutions demonstrated that replacing bromine with chlorine or fluorine at position 6 alters GABAA receptor modulation efficacy, with 6-bromoflavone acting as a positive allosteric modulator at the benzodiazepine site while other 6-halo analogs showed distinct efficacy profiles [1]. Furthermore, the presence of a 3,4-dimethoxyphenyl moiety at position 2 has been shown in parallel chalcone and flavanone series to be a critical determinant of cytotoxicity against MCF-7, MDA-MB-231, and SK-N-MC cancer cell lines, with halogen introduction on this moiety further modulating potency [2]. These findings indicate that both the 6-bromo substituent and the 3,4-dimethoxyphenyl group contribute non-redundantly to the compound's interaction with biological targets, precluding simple interchange with other flavones.

Quantitative Differentiation Evidence for 6-Bromo-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one Versus Key Comparators


Bromodomain BRD4 Binding Affinity: Target Engagement Compared to Optimized Chromone Inhibitors

6-Bromo-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one demonstrates measurable binding to the BRD4 bromodomain 1 (BD1), a validated epigenetic target in oncology and inflammation. Its binding affinity (Kd = 6,800 nM, ITC) confirms it engages the bromodomain acetyl-lysine binding pocket, establishing it as a structurally validated starting point for fragment-based or scaffold-hopping optimization [1]. In contrast, the non-brominated analog 2-(3,4-dimethoxyphenyl)-4H-chromen-4-one (DMPC) has not been reported to bind BRD4 in the same assay panel, suggesting the 6-bromo substituent may contribute to recognition within the bromodomain pocket, though systematic SAR confirmation is lacking. For reference, optimized chromone-based BRD4 inhibitors such as ZL0513 and ZL0516 achieve IC50 values of 67-84 nM in fluorescence anisotropy assays, representing a ~100-fold potency improvement achieved through iterative medicinal chemistry optimization of the chromone core [2].

Epigenetics Bromodomain inhibition BRD4

CBP and p300 Bromodomain Binding Profile: Selectivity Fingerprint Across Epigenetic Readers

In addition to BRD4, 6-bromo-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one was profiled against the bromodomains of CREB-binding protein (CBP) and histone acetyltransferase p300, yielding Kd values of 18,100 nM and 22,600 nM respectively by ITC [1]. This reveals a selectivity window: the compound exhibits approximately 2.7-fold selectivity for BRD4 BD1 over CBP and approximately 3.3-fold selectivity for BRD4 BD1 over p300. This selectivity fingerprint is distinct from pan-BET bromodomain inhibitors such as JQ1, which potently inhibits BRD2, BRD3, BRD4, and BRDT with comparable affinity. The compound's preference for BRD4 over CBP/p300, though modest in absolute terms, provides a chemical biology tool with a defined selectivity profile that can inform the design of more selective chromone-based epigenetic probes.

Epigenetic selectivity CBP/p300 Bromodomain profiling

Halogen-Dependent Antimicrobial Potentiation: Bromine vs. Chlorine Substitution at Position 6

A systematic study of flavonoid derivatives with bromine, chlorine, and nitro group substitutions demonstrated that the identity of the halogen at position 6 on the flavone core dictates the direction of antimicrobial bioactivity. Specifically, 6-chloro-8-nitroflavone exhibited potent inhibitory activity against pathogenic bacteria, while the corresponding 6-bromo-8-nitroflavanone stimulated the growth of probiotic bacteria including Lactobacillus acidophilus and Pediococcus pentosaceus [1]. Although the study did not include our exact target compound, it establishes a class-level principle: the 6-bromo substituent on the chromen-4-one/flavone scaffold can confer a distinct biological outcome compared to the 6-chloro analog. This differential effect is relevant to 6-bromo-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one, as the 3,4-dimethoxyphenyl group may further modulate the halogen-dependent antimicrobial phenotype, warranting head-to-head evaluation.

Antimicrobial resistance Halogenated flavonoids Structure-activity relationship

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Profile vs. Non-Halogenated Analog

The computed physicochemical properties of 6-bromo-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one (XLogP3 = 4.6, molecular weight = 361.2 g/mol, topological polar surface area = 44.8 Ų, hydrogen bond donors = 0, hydrogen bond acceptors = 4 [1]) differentiate it from the non-brominated analog 2-(3,4-dimethoxyphenyl)-4H-chromen-4-one (DMPC, XLogP3 ≈ 3.9 estimated, molecular weight = 282.3 g/mol, TPSA similar). The bromine atom increases lipophilicity by approximately 0.7 log units while adding approximately 79 Da to the molecular weight. For DMPC, an ADME study reported a calculated HOMO-LUMO energy gap of 4.25 eV at the B3LYP/6-311++G(d,p) level, indicating moderate chemical reactivity [2]. The introduction of bromine at position 6 is expected to alter the electronic properties and potentially impact metabolic stability, although direct comparative ADME data for the target compound are not available.

Drug-likeness Lipophilicity ADME prediction

Synthetic Tractability: Bromine as a Handle for Downstream Diversification via Cross-Coupling

The 6-bromo substituent on the chromen-4-one core provides a synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enabling rapid diversification of the scaffold for structure-activity relationship (SAR) exploration [1]. A published methodology described the BiCl3/RuCl3-mediated synthesis of functionalized flavones via intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides, followed by intramolecular cyclodehydrogenation, establishing a synthetic route applicable to 6-bromo-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one . In contrast, the non-halogenated analog DMPC lacks this versatile cross-coupling handle, limiting its utility as a diversification scaffold. This synthetic advantage is material for procurement decisions when the goal is to generate focused compound libraries.

Medicinal chemistry Cross-coupling Library synthesis

Optimal Research and Procurement Scenarios for 6-Bromo-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one


Fragment-Based and Scaffold-Hopping BRD4 Inhibitor Discovery Programs

Research groups engaged in fragment-based drug discovery targeting the BRD4 bromodomain can use this compound as a validated, low-molecular-weight (361.2 Da) starting point with confirmed BD1 engagement (Kd = 6,800 nM) [1]. The defined selectivity profile against CBP (Kd = 18,100 nM) and p300 (Kd = 22,600 nM) provides a baseline for structure-guided optimization campaigns aiming to improve both potency and selectivity. Procurement is recommended for laboratories with established biophysical assay capabilities (ITC, SPR, or BROMOscan) and access to protein crystallography for structure-based design [2].

Parallel SAR Library Synthesis Leveraging the 6-Bromo Cross-Coupling Handle

The 6-bromo substituent enables efficient diversification via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig coupling to generate focused libraries of 6-substituted chromen-4-one analogs [1]. This compound is a preferred procurement target for medicinal chemistry teams that require a single scaffold from which dozens of analogs can be rapidly synthesized in parallel format, particularly when compared to the non-halogenated analog DMPC which lacks this diversification handle.

Antimicrobial Screening Cascades with Halogen-Dependent Activity Profiling

The established class-level principle that 6-bromo and 6-chloro substituents on the flavone core can drive divergent antimicrobial phenotypes (antibacterial inhibition vs. probiotic growth stimulation) positions this compound as a valuable probe in antimicrobial discovery [1]. Procurement is recommended for screening facilities that can conduct parallel evaluation of 6-bromo and 6-chloro chromen-4-one analogs against panels of pathogenic and commensal bacterial strains to define the structure-activity landscape of halogen-dependent antimicrobial activity.

Physicochemical Benchmarking for Halogenated Flavonoid Lead Optimization

With computed XLogP3 of 4.6 and TPSA of 44.8 Ų [1], this compound sits within favorable drug-like property space but may require monitoring for solubility and metabolic stability in lead optimization campaigns. The non-brominated analog DMPC has demonstrated DPPH radical scavenging activity and favorable ADME predictions [2]. This compound serves as a comparator to evaluate the contribution of bromine substitution to both target engagement and pharmacokinetic properties in chromen-4-one lead series.

Quote Request

Request a Quote for 6-bromo-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.